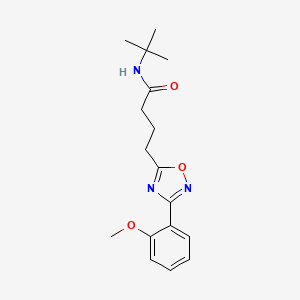
N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA and is a competitive inhibitor of excitatory amino acid transporters (EAATs).
Mécanisme D'action
TBOA is a competitive inhibitor of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which are responsible for the uptake of glutamate from the synapse. N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide are located on the surface of astrocytes, which are non-neuronal cells in the brain. Inhibition of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide by TBOA leads to an increase in extracellular glutamate levels in the synapse, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
TBOA has been shown to have both biochemical and physiological effects on neuronal function. The increase in extracellular glutamate levels caused by TBOA can lead to an increase in excitatory neurotransmission, which can enhance learning and memory. However, excessive glutamate release can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to have anti-convulsant effects, which may have potential applications in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TBOA is its specificity for N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which allows for the selective inhibition of glutamate transporters. This specificity makes TBOA a useful tool for studying the role of glutamate in various neurological disorders. However, TBOA has some limitations in lab experiments, including its short half-life and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of TBOA. One area of research is the development of more potent and selective inhibitors of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which may have potential applications in the treatment of neurological disorders. Another area of research is the study of the role of glutamate in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of TBOA in combination with other drugs may have potential synergistic effects on neuronal function.
Méthodes De Synthèse
The synthesis of TBOA involves the reaction of tert-butyl 4-(3-bromo-1,2,4-oxadiazol-5-yl)butanoate with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain TBOA as a white solid.
Applications De Recherche Scientifique
TBOA has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of TBOA is in the study of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning and memory. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels in the brain. This effect has been used to study the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-tert-butyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)19-14(21)10-7-11-15-18-16(20-23-15)12-8-5-6-9-13(12)22-4/h5-6,8-9H,7,10-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZAAGSDPUGDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


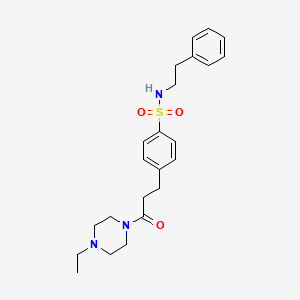


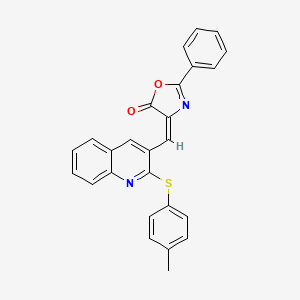
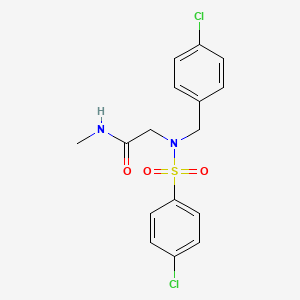
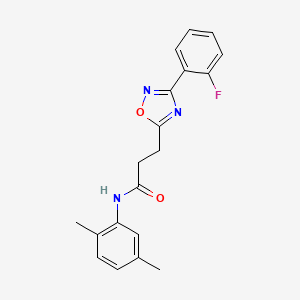
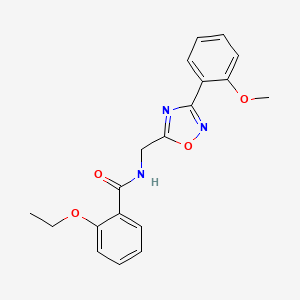
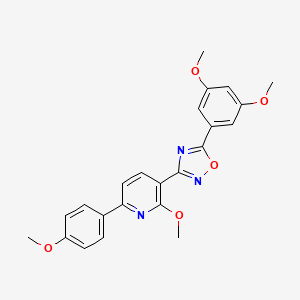
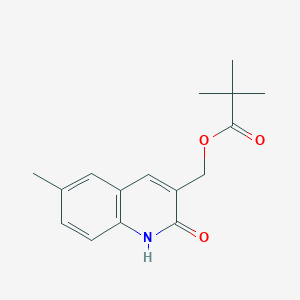
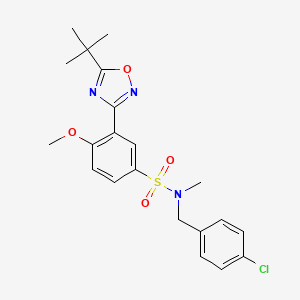
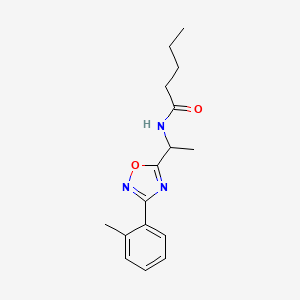
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)
